4-Chloro-2,6-difluorophenylacetonitrile
Overview
Description
4-Chloro-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.58 g/mol . It is characterized by the presence of a nitrile group (-CN) attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorophenylacetonitrile typically involves the reaction of 4-chloro-2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium cyanide (NaCN) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 2-(4-Chloro-2,6-difluorophenyl)ethylamine.
Oxidation: 2-(4-Chloro-2,6-difluorophenyl)acetic acid.
Scientific Research Applications
4-Chloro-2,6-difluorophenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and fluorine substituents enhance the compound’s reactivity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetonitrile: Lacks the chlorine substituent, resulting in different reactivity and applications.
2,6-Difluorophenyl isocyanate: Contains an isocyanate group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
4-Chloro-2,6-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which enhances its reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQBMSUBGQQICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378562 | |
Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-53-7 | |
Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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